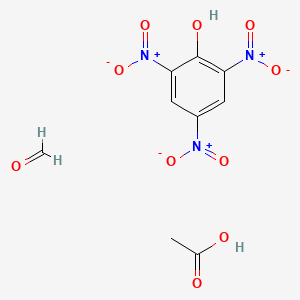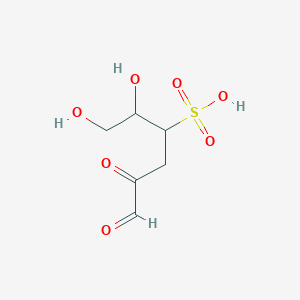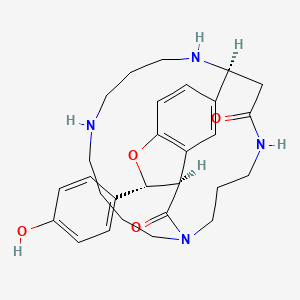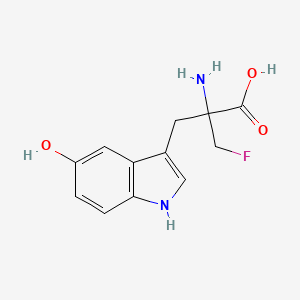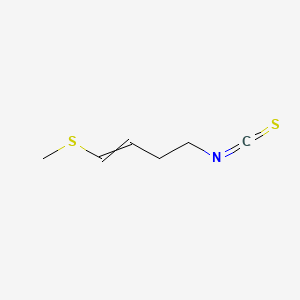
4-Isothiocyanato-1-(methylthio)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanato-1-(methylthio)-1-butene, also known as raphasatin, belongs to the class of organic compounds known as isothiocyanates . These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S . It is found in Raphanus sativus .
Molecular Structure Analysis
The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . Besides, the methylthio group acts as a leaving group and electron donor to make the C2 a good Michael donor .Wissenschaftliche Forschungsanwendungen
Inhibition of Carcinogenesis
Isothiocyanates, including compounds like 4-Isothiocyanato-1-(methylthio)-1-butene, are known to occur in a wide variety of cruciferous vegetables. The consumption of these vegetables leads to the uptake of significant amounts of isothiocyanates. Research has shown that these compounds, both naturally occurring and synthetic analogs, can be potent inhibitors of carcinogenesis in laboratory animals. This effect is particularly pronounced in models of lung and esophageal cancer. The primary mechanism for this inhibition is believed to be the selective inhibition of cytochrome P450 enzymes involved in the metabolic activation of carcinogens. Isothiocyanates also induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, a close relative of 4-Isothiocyanato-1-(methylthio)-1-butene, has been highlighted for its effectiveness in inhibiting lung tumor induction by tobacco-specific nitrosamines, positioning it as a potential chemopreventive agent against lung cancer (Hecht, 2000).
Health Benefits of Sulforaphane
Sulforaphane, an isothiocyanate structurally similar to 4-Isothiocyanato-1-(methylthio)-1-butene, has been found to exhibit a wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. It is a biologically active compound produced by the metabolism of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and kale. The multifaceted biological activities of sulforaphane make it a promising chemopreventive agent against various conditions including cancers, cardiovascular diseases, neurodegenerative diseases, and diabetes (Kim & Park, 2016).
Applications in Ethylene Dimerization
4-Isothiocyanato-1-(methylthio)-1-butene and its derivatives can be relevant in industrial processes such as the production of Butene-1, a compound used to control the density of polyethylene products. Alphabutol technology, a process for the production of Butene-1, has seen significant interest in both industrial and educational-research sectors. The paper discusses various ethylene dimerization techniques and highlights the operational challenges and potential improvements in the ethylene dimerization technology, specifically focusing on enhancing the selectivity of Butene-1 and reducing fouling issues in the Alphabutol process (Alenezi, Manan, & Zaidel, 2019).
Eigenschaften
CAS-Nummer |
51598-96-0 |
|---|---|
Produktname |
4-Isothiocyanato-1-(methylthio)-1-butene |
Molekularformel |
C6H9NS2 |
Molekulargewicht |
159.3 g/mol |
IUPAC-Name |
4-isothiocyanato-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
RYSPJKHYSHFYEB-UHFFFAOYSA-N |
SMILES |
CSC=CCCN=C=S |
Kanonische SMILES |
CSC=CCCN=C=S |
Synonyme |
4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




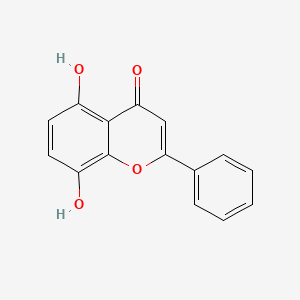
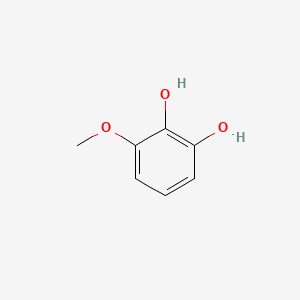
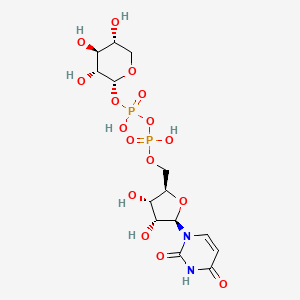
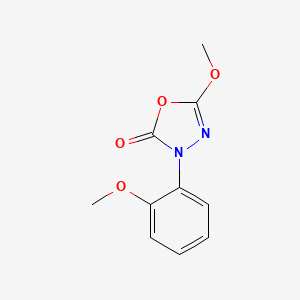
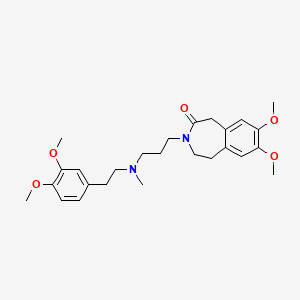
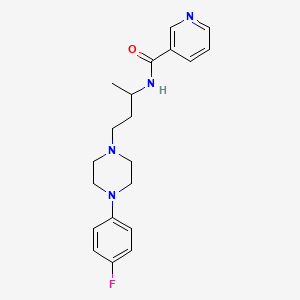
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)
